Octyl glucoside
Overview
Description
It is a glycoside derived from glucose and octanol, known for its ability to solubilize integral membrane proteins without denaturing them . This property makes it invaluable in the study of membrane proteins and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl glucoside is typically synthesized through the reaction of glucose with octanol. The process involves the use of acid or enzymatic catalysts to facilitate the glycosidic bond formation between the glucose and octanol molecules. The reaction conditions often include moderate temperatures and controlled pH levels to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous reactors and advanced purification techniques to ensure high purity and consistency. Industrial production also emphasizes cost-effectiveness and scalability, often employing more robust catalysts and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Octyl glucoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, breaking the glycosidic bond and yielding glucose and octanol. Oxidation reactions typically involve the glucose moiety, leading to the formation of gluconic acid derivatives .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, moderate temperatures.
Major Products:
Hydrolysis: Glucose and octanol.
Oxidation: Gluconic acid derivatives and other oxidized glucose products.
Scientific Research Applications
Octyl glucoside is widely used in various scientific fields due to its unique properties:
Mechanism of Action
Octyl glucoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the solubilization of hydrophobic molecules. In biological systems, it interacts with lipid bilayers, disrupting their structure and enabling the extraction of membrane proteins. The molecular targets include lipid molecules within the bilayer, and the pathways involved often relate to the stabilization of protein-lipid complexes .
Comparison with Similar Compounds
- Decyl glucoside
- Lauryl glucoside
- Alkyl polyglycosides
Comparison: Octyl glucoside is unique among these compounds due to its balance of hydrophilic and hydrophobic properties, making it particularly effective for solubilizing membrane proteins without denaturing them. Decyl and lauryl glucosides have longer alkyl chains, which can increase their hydrophobicity and potentially lead to protein denaturation. Alkyl polyglycosides, while similar, often have varying chain lengths and degrees of polymerization, affecting their solubilization properties .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338305, DTXSID20860441 | |
Record name | n-Octylglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4742-80-7, 41444-50-2 | |
Record name | n-Octylglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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